Structural Unsaturation vs. Saturated Analog
The target compound is an α,β-unsaturated γ-lactam (3-pyrrolin-2-one) bearing one endocyclic C=C double bond, whereas 1-acetyl-2-pyrrolidone (CAS 932-17-2) is the fully saturated 2-pyrrolidinone analog. This unsaturation is reflected in a molecular formula of C₆H₇NO₂ (MW 125.13) vs. C₆H₉NO₂ (MW 127.14) for the saturated comparator—a net difference of two hydrogen atoms and 2.01 Da [1][2]. The presence of the conjugated enamide system in the target enables Michael-type conjugate additions and photochemical transformations that are precluded in the saturated analog [3].
| Evidence Dimension | Molecular formula and mass (indicator of ring unsaturation) |
|---|---|
| Target Compound Data | C₆H₇NO₂; MW = 125.13 g/mol (1 endocyclic double bond) |
| Comparator Or Baseline | 1-Acetyl-2-pyrrolidone (CAS 932-17-2): C₆H₉NO₂; MW = 127.14 g/mol (fully saturated ring) |
| Quantified Difference | ΔMW = 2.01 Da; Δ2 hydrogen atoms; target has one conjugated C=C bond absent in comparator |
| Conditions | Molecular formula and exact mass comparison from PubChem (CID 20077772 vs. CID 70266) and ChemSrc |
Why This Matters
For procurement, the 2-Da mass difference and unsaturation directly determine eligibility for conjugate addition and photochemical synthetic routes; ordering the saturated analog will yield a compound incapable of participating in these key transformations.
- [1] PubChem. 1-Acetyl-1,5-dihydro-2H-pyrrol-2-one, CID 20077772. MW 125.13, C₆H₇NO₂. https://pubchem.ncbi.nlm.nih.gov/compound/20077772 View Source
- [2] PubChem. 2-Pyrrolidinone, 1-acetyl-, CID 70266. MW 127.14, C₆H₉NO₂. https://pubchem.ncbi.nlm.nih.gov/compound/70266 View Source
- [3] Wrobel, M.N.; Margaretha, P. Photochemistry of N-acyl-1H-pyrrol-2(5H)-ones. J. Photochem. Photobiol. A: Chem., 1997, 105(1), 35–38. View Source
